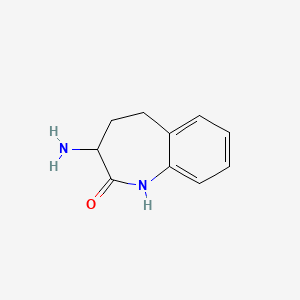

3-アミノ-2,3,4,5-テトラヒドロ-1H-ベンザゼピン-2-オン

概要

説明

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one has several scientific research applications:

作用機序

Pharmacokinetics

It’s known that the compound is a white to colorless crystalline solid . It has low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with biological targets. Furthermore, the compound’s low water solubility could influence its distribution and efficacy in aqueous biological environments .

生化学分析

Biochemical Properties

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE) inhibitors, which are important in regulating blood pressure . Additionally, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites .

Cellular Effects

The effects of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain proteases, which play a role in protein degradation . Additionally, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting cellular function and metabolism.

Transport and Distribution

The transport and distribution of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

準備方法

The synthesis of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reduction of 2-nitrobenzylamine to 2-aminobenzylamine, followed by cyclization with a suitable carbonyl compound to form the benzazepinone ring . The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

化学反応の分析

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one undergoes various chemical reactions, including:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one can be compared with similar compounds such as:

3-Amino-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but differs in the position of the amino group and the presence of an additional ring.

2-Amino-3,4-dihydroquinazoline: This compound has a different ring system but shares the presence of an amino group and a carbonyl group.

The uniqueness of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one lies in its specific ring structure and the position of the functional groups, which confer distinct chemical and biological properties .

生物活性

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a bicyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. The following sections detail its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : 86499-35-6

1. Angiotensin-Converting Enzyme Inhibition

Research indicates that derivatives of 3-amino-benzazepin-2-one exhibit significant ACE inhibitory activity. ACE inhibitors are crucial in managing cardiovascular diseases such as hypertension and heart failure. For instance, a study demonstrated that certain substituted derivatives effectively reduced pressor responses to angiotensin I in animal models, suggesting their potential in treating hypertension .

| Compound | Activity | Dosage | Effect |

|---|---|---|---|

| 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one | ACE Inhibition | 1 mg/kg i.v. | Complete inhibition of pressor response |

| 1-carboxymethyl-3-(carboxymethylamino)-2,3,4,5-tetrahydro-1H-benzazepin-2-one | ACE Inhibition | Not specified | Significant reduction in blood pressure response |

2. Central Nervous System Activity

Compounds related to 3-amino-benzazepin have shown activity on the central nervous system (CNS). Studies have indicated that these compounds may possess mild tranquilizing effects and potential applications in treating anxiety and depression . The pharmacological profiles suggest that they could be explored further for neuropharmacological applications.

3. Other Pharmacological Activities

The benzazepine structure is associated with various biological activities beyond ACE inhibition:

- Anti-cancer properties : Some studies indicate potential anti-cancer effects through modulation of signaling pathways involved in tumor growth.

- Anti-HIV activity : Certain derivatives have been evaluated for their ability to inhibit HIV replication .

Case Study: Angiotensin-Converting Enzyme Inhibition

In a controlled study involving animal models, researchers administered varying doses of a benzazepine derivative alongside angiotensin I. The results showed a dose-dependent decrease in blood pressure responses, confirming the compound's efficacy as an ACE inhibitor. The study highlighted the importance of structural modifications to enhance biological activity and specificity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of chiral variants of 3-amino-benzazepin compounds has been a focus in medicinal chemistry due to the significant differences in biological activity between enantiomers. Research has demonstrated that specific stereoisomers exhibit enhanced ACE inhibitory activity compared to their counterparts .

特性

IUPAC Name |

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAKXRGQXZRTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403254 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86499-35-6 | |

| Record name | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is significant about the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one described in the papers?

A1: Both papers describe an efficient method for synthesizing the (R)-enantiomer of 3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one. This is important because many pharmaceuticals are chiral molecules, meaning they exist in two mirror-image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other might be inactive or even have adverse effects. Therefore, developing efficient asymmetric syntheses for chiral molecules like this benzazepinone derivative is crucial for drug discovery and development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。